molecular formula C13H19NO2 B140794 Ethyl 4-(butylamino)benzoate CAS No. 94-32-6

Ethyl 4-(butylamino)benzoate

Cat. No.: B140794
CAS No.: 94-32-6
M. Wt: 221.29 g/mol
InChI Key: GTXRSQYDLPYYNW-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Ethyl 4-(butylamino)benzoate, also known as an N-alkylated ester derivative of aminobenzoic acid , primarily targets the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses.

Mode of Action

This compound acts as a local anesthetic, reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . It achieves this by binding to specific parts of the sodium ion channel . This interaction affects the membrane potential, reducing the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway. By inhibiting sodium ion channels, it disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses. This results in a temporary loss of sensation in the local area where the compound is applied .

Pharmacokinetics

As a local anesthetic, it is likely to be absorbed and circulated in the area of application, exerting its effects locally rather than systemically

Result of Action

The primary result of this compound’s action is the temporary loss of sensation in the area of application, making it useful for local surgery and treatment . By blocking nerve conduction, it effectively numbs the area, providing relief from pain and discomfort.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of dust can affect its efficacy . Therefore, it is recommended to avoid dust formation during its application . Additionally, the compound should be stored at room temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(butylamino)benzoate can be synthesized through the reaction of butyraldehyde and benzocaine. The process involves the condensation of butyraldehyde with benzocaine in the presence of sodium sulfonate, followed by esterification .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as methanol or dimethyl sulfoxide, and the product is purified through recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-(butylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to benzonatate.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

  • Ethyl 4-(dimethylamino)benzoate
  • 4-(Methylamino)benzoic acid
  • 2-(Dimethylamino)ethyl methacrylate
  • 4-(Aminomethyl)benzoic acid
  • Ethyl 4-aminobenzoate

Uniqueness: Ethyl 4-(butylamino)benzoate is unique due to its specific butylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized chemical syntheses and potential medical applications .

Properties

IUPAC Name

ethyl 4-(butylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXRSQYDLPYYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1059101
Record name Benzoic acid, 4-(butylamino)-, ethyl ester
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Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Ethyl 4-butylaminobenzoate
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CAS No.

94-32-6
Record name Ethyl 4-(butylamino)benzoate
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Record name Ethyl 4-butylaminobenzoate
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Record name Benzoic acid, 4-(butylamino)-, ethyl ester
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Record name Benzoic acid, 4-(butylamino)-, ethyl ester
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Record name Ethyl p-butylaminobenzoate
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Record name ETHYL 4-BUTYLAMINOBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is ethyl 4-(butylamino)benzoate utilized in polymer chemistry?

A1: this compound serves as a monomer in the synthesis of novel copolyamides. [] This compound, alongside e-caprolactam, undergoes a one-step bulk copolymerization reaction in the presence of sodium salts and an acyllactam activator. [] This process, involving simultaneous anionic ring-opening and condensation reactions, allows for the incorporation of aromatic units within an aliphatic polyamide backbone. []

Q2: What is the mechanism of action of this compound on α7 nicotinic acetylcholine receptors?

A2: this compound, also known as tetracaine, acts as a noncompetitive antagonist of α7 nicotinic acetylcholine receptors (α7 nAChRs). [] Unlike some antagonists that simply block the open channel, tetracaine exhibits a more complex mechanism. It not only reduces channel open times and burst durations but also induces unique subconductance states within the receptor. [] This suggests that tetracaine might interact with the α7 nAChR beyond simple ion channel block, potentially influencing conformational states relevant to both channel activity and ion channel-independent signaling. []

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